

# Spectroscopic Profile of Methyl 3-methoxypropionate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 3-methoxypropionate

Cat. No.: B1294447

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 3-methoxypropionate**, a versatile organic compound used in various industrial applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a core resource for compound identification, quality control, and research and development.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl 3-methoxypropionate** (C<sub>5</sub>H<sub>10</sub>O<sub>3</sub>, Molecular Weight: 118.13 g/mol ).

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.69	s	3H	-OCH <sub>3</sub> (ester)
3.65	t	2H	-OCH <sub>2</sub> -
3.34	s	3H	-OCH <sub>3</sub> (ether)
2.57	t	2H	-CH <sub>2</sub> -C=O

Note: Coupling constants were not explicitly available in the referenced spectra.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
171.9	C=O (ester)
68.3	-OCH <sub>2</sub> -
58.6	-OCH <sub>3</sub> (ether)
51.6	-OCH <sub>3</sub> (ester)
34.5	-CH <sub>2</sub> -C=O

## Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Assignment
2980-2850	C-H stretch (alkane)
1740	C=O stretch (ester)
1200-1100	C-O stretch (ester and ether)

## Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Mass-to-Charge Ratio (m/z)	Putative Fragment Assignment
118	$[M]^+$ (Molecular Ion)
87	$[M - OCH_3]^+$
74	$[CH_2=C(OH)OCH_3]^+$ (McLafferty rearrangement)
59	$[COOCH_3]^+$
45	$[CH_2OCH_3]^+$

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A sample of **methyl 3-methoxypropionate** (approximately 10-20 mg for  $^1H$  NMR, 50-100 mg for  $^{13}C$  NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d ( $CDCl_3$ ), within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).

**Instrumentation and Acquisition:**

- **Spectrometer:** A high-field NMR spectrometer, for instance, a 400 MHz instrument.
- $^1H$  NMR: The spectrum is acquired using a standard pulse sequence. Data is typically collected over a spectral width of 0-10 ppm.
- $^{13}C$  NMR: The spectrum is acquired with proton decoupling to simplify the signals to single lines for each unique carbon atom. A wider spectral width, typically 0-200 ppm, is used.

## Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation: As **methyl 3-methoxypropionate** is a liquid, a small drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation and Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the sample spectrum is collected. Data is typically acquired over the mid-infrared range of 4000-400  $\text{cm}^{-1}$ .

## Gas Chromatography-Mass Spectrometry (GC-MS)

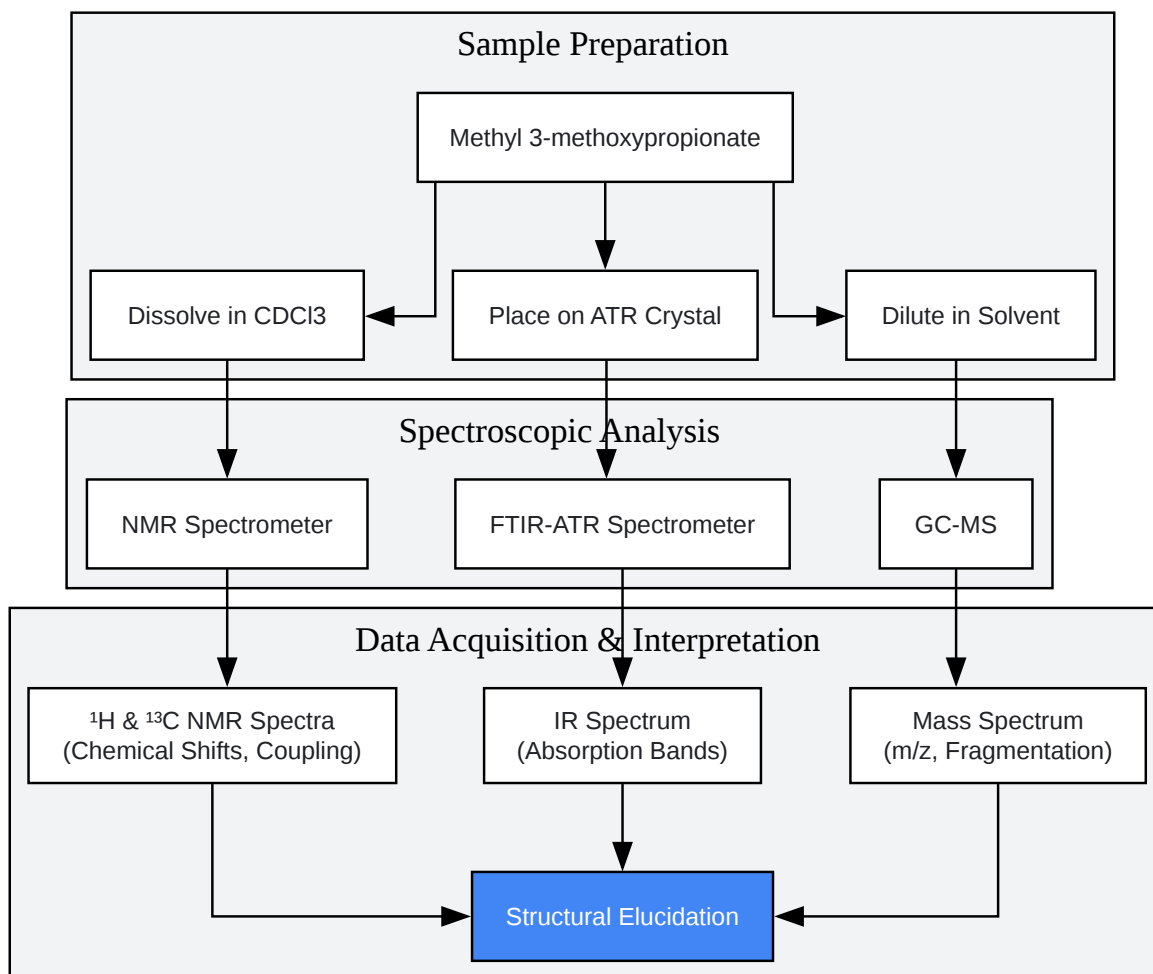
Sample Preparation: A dilute solution of **methyl 3-methoxypropionate** is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate.

Instrumentation and Method:

- Gas Chromatograph (GC): An aliquot of the prepared sample (typically 1  $\mu\text{L}$ ) is injected into the GC inlet. The GC is equipped with a capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of components.
- Mass Spectrometer (MS): The eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for fragmenting the sample molecules. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio ( $m/z$ ) and detected.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **methyl 3-methoxypropionate**.



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Caption: General workflow for spectroscopic analysis.

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